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Compound of Interest

Compound Name: p-Heptanoylbiphenyl

Cat. No.: B1330013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for p-heptanoylbiphenyl. Due to the limited availability of published experimental spectra for
this specific compound, this document presents predicted data obtained from computational
models. These predictions offer valuable insights into the structural characteristics of the
molecule and serve as a reference for researchers working with this and related compounds.
The information is presented in a structured format to facilitate easy access and comparison.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for p-heptanoylbiphenyl.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
8.02 Doublet 2H Ar-H (ortho to C=0)
7.68 Doublet 2H Ar-H (meta to C=0)
7.64 Doublet 2H Ar-H (ortho to alkyl)
7.46 Triplet 2H Ar-H (meta to alkyl)
7.38 Triplet 1H Ar-H (para to alkyl)
3.01 Triplet 2H -CH2-C=0
1.76 Quintet 2H -CH2-CH2-C=0
1.34 Multiplet 6H -(CH2)3-CHs
0.91 Triplet 3H -CHs

Predicted in CDCls

Table 2: Predicted 13C NMR Spectral Data
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (ppm) Assignment

200.1 C=0

145.8 Ar-C (para to C=0)
139.9 Ar-C (para to alkyl)
135.2 Ar-C (ipso, attached to C=0)
128.9 Ar-CH (meta to alkyl)
128.8 Ar-CH (ortho to C=0)
127.2 Ar-CH (ortho to alkyl)
127.1 Ar-CH (meta to C=0)
38.6 -CH2-C=0

31.6 -CHa-

29.1 -CHa-

24.4 -CH2-

22.5 -CH2-

14.0 -CHs

Predicted in CDCls

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H Stretch
2955-2850 Strong Aliphatic C-H Stretch
1685 Strong C=0 Stretch (Aryl Ketone)
1605, 1485, 1450 Medium-Strong Aromatic C=C Stretch
1220 Medium C-C(=0)-C Stretch
840 Strong p-Disubstituted Benzene C-H
Bend

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation
266.1671 [M]* (Molecular lon)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are standard procedures in organic
chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500
MHz). The sample (typically 5-10 mg) would be dissolved in a deuterated solvent, most
commonly chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS) as an
internal standard (& 0.00 ppm). For *H NMR, the spectra would be recorded with a sufficient
number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled
sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
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IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid
sample like p-heptanoylbiphenyl, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid sample is placed directly on the ATR crystal,
and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a
range of 4000 to 400 cm~1, by co-adding multiple scans to improve the signal-to-noise ratio.
Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)
mass spectrometry, the sample would be introduced into the ion source, where it is bombarded
with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of
the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a
mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Data of p-Heptanoylbiphenyl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1330013#p-heptanoylbiphenyl-spectroscopic-data-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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